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Introduction

(Rac)-Tris-NTA (Tris-Nitrilotriacetic acid) is a powerful tool for the site-specific, non-covalent
labeling of proteins containing a polyhistidine tag (His-tag). This technology leverages the high-
affinity interaction between the Tris-NTA moiety, chelated with a nickel(ll) ion (Ni2+), and the
imidazole side chains of multiple histidine residues in a His-tag. The multivalent nature of Tris-
NTA, presenting three NTA groups, results in a significantly stronger and more stable
interaction compared to traditional mono-NTA reagents, with dissociation constants (Kd) often
in the low nanomolar to sub-nanomolar range.[1][2][3][4] This allows for stoichiometric labeling
of His-tagged proteins, even in complex biological mixtures like cell lysates, often without the
need for subsequent purification steps to remove unbound label.[5]

These application notes provide a comprehensive guide, including detailed protocols and
guantitative data, for the effective labeling of His-tagged proteins using (Rac)-Tris-NTA
conjugates for various downstream applications, such as protein interaction analysis (e.qg.,
MicroScale Thermophoresis - MST), cellular imaging, and protein immobilization.

Principle of (Rac)-Tris-NTA Protein Labeling

The labeling strategy is based on the coordination chemistry between the Ni2*-loaded Tris-NTA
complex and the His-tag of a recombinant protein. Each NTA group can coordinate a Ni2* ion,
which in turn can bind to two histidine residues. The three NTA groups of the Tris-NTA scaffold
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are optimally positioned to simultaneously engage with a hexa-histidine (6xHis) tag, leading to

a stable 1:1 stoichiometric complex. This interaction is reversible and can be disrupted by high

concentrations of chelating agents like EDTA or by competition with free imidazole.

Quantitative Data: Binding Affinities of Tris-NTA to
His-tagged Proteins

The affinity of the Tris-NTA conjugate for a His-tagged protein is a critical parameter for

successful labeling. The following table summarizes representative dissociation constants (Kd)

reported in the literature for various Tris-NTA conjugates and His-tagged proteins.

Tris-NTA Conjugate

His-tagged
Protein/Peptide

Dissociation
Constant (Kd)

Reference

RED-tris-NTA Hise-peptide 3.8+£0.5nM
GREEN-tris-NTA Hise-peptide 44 +3.7nM
BLUE-tris-NTA Hise-peptide 6.7+ 4.1 nM
RED-tris-NTA Hise-p38a 2.1+£0.8nM
GREEN-tris-NTA Hise-p38a 6.3+1.7nM
BLUE-tris-NTA Hise-p38a 2.7+ 1.7nM
Biotin-Tris-NTA Hise-tagged molecules  ~10 nM
Tris-NTA Amine 6xHis-tag ~1 nM

Experimental Protocols

Materials

o His-tagged protein of interest

e (Rac)-Tris-NTA conjugated to a reporter molecule (e.g., fluorophore, biotin)

e NiClz solution (e.g., 10 mM)
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o Labeling Buffer: A buffer compatible with the protein of interest and the labeling reaction. A
common choice is Phosphate-Buffered Saline with Tween-20 (PBST: 137 mM NaCl, 2.7 mM
KCI, 10 mM NazHPO4, 1.8 mM KH2POa, pH 7.4, with 0.05% Tween-20).

» Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)

* Incubator or heat block set to room temperature (e.g., 25°C)

Pre-labeling Considerations

» Buffer Composition: Ensure the protein solution and labeling buffer are free of strong
chelating agents like EDTA and high concentrations of imidazole (>1 mM), as these will
interfere with the Ni2*-His-tag interaction. Refer to the table below for the tolerance of
common buffer additives.

o Protein Purity and Concentration: While labeling can be performed in complex mixtures,
using a purified protein allows for more precise control over the labeling stoichiometry.
Determine the concentration of the His-tagged protein accurately.

o Tris-NTA Reagent: If the Tris-NTA conjugate is not pre-loaded with Ni?*, it must be charged
with NiClz prior to the labeling reaction.

Step-by-Step Protocol for Protein Labeling

» Preparation of Reagents:
o Thaw all reagents on ice.

o If required, prepare a working solution of your His-tagged protein in the chosen labeling
buffer.

o If the Tris-NTA conjugate is not pre-loaded with Ni2+, incubate the Tris-NTA solution with a
slight molar excess of NiClz for 15-30 minutes at room temperature.

e Labeling Reaction:

o In a microcentrifuge tube, combine the His-tagged protein and the Ni2*-loaded Tris-NTA
conjugate. A common starting point is to use a 1:2 to 1:5 molar ratio of Tris-NTA to protein
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to ensure complete labeling of the dye, or a 2:1 molar ratio of protein to dye to ensure all
dye is bound. For many applications, a final protein concentration of 100-200 nM and a
Tris-NTA conjugate concentration of 50-100 nM is a good starting point.

o The final reaction volume will depend on the downstream application. For MST, a typical
reaction volume is 20-100 pL.

o Mix the solution gently by pipetting.

¢ Incubation:

o Incubate the reaction mixture for 30 minutes at room temperature (25°C), protected from
light (if using a fluorescent conjugate).

e Use in Downstream Applications:

o For many applications, such as MST, the labeled protein can be used directly without
removing the excess unbound Tris-NTA conjugate.

o If necessary, unbound label can be removed by size-exclusion chromatography or dialysis,
although this is often not required due to the high affinity of the interaction.

Quality Control

o Spectrophotometric Analysis: If using a fluorescently labeled Tris-NTA, the labeling efficiency
can be estimated by measuring the absorbance at the dye's maximum wavelength and the
protein's absorbance at 280 nm.

o Functional Assay: The most critical quality control step is to ensure that the labeling does not
interfere with the protein's function. Perform a relevant activity or binding assay to compare
the labeled and unlabeled protein.

» Negative Control: To check for non-specific binding, perform a labeling reaction with a protein
that lacks a His-tag.

Buffer Compatibility
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The Tris-NTA labeling reaction is robust and compatible with a variety of common buffer
components. However, strong chelators and high concentrations of imidazole should be

avoided.
Buffer Component Maximum Allowed Concentration
Imidazole <1mM
EDTA <1mM
DTT <10 mM
B-Mercaptoethanol <10 mM
TCEP <10 mM
NacCl <1M
Glycerol <20%
Tween-20 <0.1%

Visualizations

Experimental Workflow for (Rac)-Tris-NTA Protein
Labeling
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Caption: Workflow for labeling His-tagged proteins with (Rac)-Tris-NTA.
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Binding Mechanism of (Rac)-Tris-NTA to a His-tagged
Protein

Caption: Schematic of the multivalent interaction between Tris-NTA and a 6xHis-tag.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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